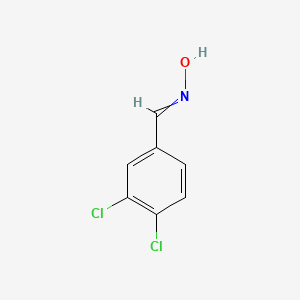
3,4-Dichlorobenzaldoxime
Cat. No. B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03983246
Procedure details


A solution of 34.3 g of sodium hydroxide in 50 ml of water was slowly added to a solution prepared by mixing a solution of 47.5 g of hydroxylamine hydrochloride in 60 ml of water with a solution of 100 g of 3,4-dichlorobenzaldehyde in 300 ml of ethanol. The mixture was heated at reflux on a steam bath for half an hour, then stirred at ambient temperature for 16 hours. The separated solid was collected and the filtrate was poured into 600 ml of ice. Carbon dioxide was bubbled into the cold aqueous mixture for 30 minutes and the solid which separated was collected by filtration. The solids were triturated with hot methylene chloride and the methylene chloride removed to give 83.3 g of crude 3,4-dichlorobenzaldoxime which was used without further purification.






Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=O>O.C(O)C>[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=[N:4][OH:1] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
47.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux on a steam bath for half an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The separated solid was collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate was poured into 600 ml of ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Carbon dioxide was bubbled into the cold aqueous mixture for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid which separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were triturated with hot methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride removed
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=NO)C=CC1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 83.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
